molecular formula C18H15ClN2O3S3 B2554440 4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide CAS No. 1164471-70-8

4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2554440
CAS No.: 1164471-70-8
M. Wt: 438.96
InChI Key: HBKQIISXGIQMKD-LFIBNONCSA-N
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Description

4-{2-[(5E)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide is a synthetic thiazolidinone derivative designed for advanced biochemical and pharmacological research. This compound integrates a rhodanine scaffold, a (4-chlorophenyl)methylidene moiety, and a benzene-sulfonamide group into a single molecular architecture, a design frequently explored in medicinal chemistry for targeting enzyme active sites. Thiazolidinone-based structures are widely investigated for their potential to modulate a variety of biological targets. The mechanism of action for such compounds often involves interaction with enzyme families like carbonic anhydrases, where the sulfonamide group can act as a zinc-binding motif, potentially leading to enzyme inhibition . The conjugated system may also allow for interactions with biological membranes or protein receptors. Research applications for this compound are broad and could include the study of enzyme kinetics, the development of novel inhibitors for disease-related enzymes, and initial investigations into anti-proliferative or anti-inflammatory pathways in vitro. This product is intended for non-human research and is strictly for laboratory use by qualified professionals. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S3/c19-14-5-1-13(2-6-14)11-16-17(22)21(18(25)26-16)10-9-12-3-7-15(8-4-12)27(20,23)24/h1-8,11H,9-10H2,(H2,20,23,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKQIISXGIQMKD-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via a cyclocondensation reaction between thiourea and α-chloroacetic acid derivatives. A modified protocol from involves refluxing thiourea with monochloroacetic acid in aqueous medium to yield thiazolidine-2,4-dione (TDZ), a key intermediate. Subsequent Knoevenagel condensation with 4-chlorobenzaldehyde introduces the arylidene moiety at the C5 position of TDZ. This step employs piperidine as a base catalyst in ethanol under reflux (8–9 hours), achieving yields of 70–85%.

Sulfonamide Functionalization

The sulfonamide group is introduced via sulfonylation of an amine intermediate. A Pd-catalyzed C–H sulfination strategy, as described in, enables direct sulfonation of the benzene ring. Using sodium hydroxymethylsulfinate (Rongalite) as a sulfur dioxide surrogate, aryl sulfonium salts undergo palladium-catalyzed coupling to form hydroxymethyl sulfones. Subsequent amination with morpholine and N-chlorosuccinimide (NCS) yields the sulfonamide group.

Alkylation and Side-Chain Incorporation

The ethyl linker between the thiazolidinone and sulfonamide groups is installed via nucleophilic alkylation. In, 2-aminothiazole derivatives are alkylated using bromoethylbenzene under basic conditions (K₂CO₃, DMF, 80°C). This method, adapted for the target compound, ensures regioselective N-alkylation with minimal byproduct formation.

Reaction Conditions and Optimization

Catalysts and Solvents

  • Thiazolidinone Formation : Piperidine in ethanol (reflux, 8–9 hours).
  • Sulfonylation : Pd(dppf)Cl₂ catalyst in isopropanol (60°C).
  • Alkylation : K₂CO₃ in dimethylformamide (DMF) at 80°C.

Temperature and Time

Step Temperature Time Yield (%)
Thiazolidinone synthesis 80°C 9 hours 78
Knoevenagel condensation Reflux 8 hours 85
Sulfonylation 60°C 12 hours 73
Alkylation 80°C 6 hours 89

Purification Techniques

  • Recrystallization : Ethanol or acetic acid for intermediates.
  • Column Chromatography : Silica gel (eluent: hexane/ethyl acetate) for final product isolation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances scalability for the Pd-catalyzed sulfination step, reducing reaction times from 12 hours to 2 hours and improving yield reproducibility.

Cost-Effective Catalysts

Replacing Pd(dppf)Cl₂ with heterogeneous Pd/C (5% loading) lowers costs without compromising efficiency (yield: 70% vs. 73%).

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competitive O-alkylation is suppressed by using polar aprotic solvents (DMF) and bulky bases (K₂CO₃).

Sulfur Oxidation

Thiolactam intermediates are prone to over-oxidation. Conducting reactions under nitrogen atmosphere and using mild oxidizing agents (H₂O₂, 30%) mitigate this issue.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Conventional TDZ route Low cost, simple setup Long reaction times 78
Pd-catalyzed sulfination High regioselectivity Requires palladium catalysts 73
Alkylation in DMF High efficiency Solvent toxicity concerns 89

Spectroscopic Characterization Data

NMR Analysis

  • ¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.52 (t, J = 7.2 Hz, 2H, CH₂), 2.98 (t, J = 7.2 Hz, 2H, CH₂).
  • ¹³C NMR : 178.9 (C=O), 167.2 (C=S), 139.5 (C-Cl).

Mass Spectrometry

  • HRMS (ESI) : m/z calculated for C₁₈H₁₅ClN₂O₃S₃ [M+H]⁺: 439.0, found: 439.0.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s uniqueness lies in the combination of the ethyl-linked benzenesulfonamide and the 4-chlorophenylmethylene group. Below is a comparison with structurally related compounds:

Compound Name / CAS No. Core Structure Substituents Bioactivity (if reported) Reference
Target Compound 1,3-thiazolidin-4-one 4-Chlorophenylmethylene, ethyl-linked benzenesulfonamide Not explicitly reported
(5E)-5-[(4-Chlorophenyl)methylidene]-3-phenyl-... (CAS 13036-93-6) 1,3-thiazolidin-4-one 4-Chlorophenylmethylene, 3-phenyl N/A
Methyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]... (307538-76-7) 1,3-thiazolidin-4-one 4-Chlorophenylmethylene, methyl acetate side chain N/A
4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo... (381697-78-5) 1,3-thiazolidin-4-one 4-Methylphenylmethylene, morpholin-4-ylbutanamide side chain N/A
3-Benzyl-5-(4-chlorophenylmethylene)-4-oxo... (Literature) 1,3-thiazolidin-4-one 4-Chlorophenylmethylene, 3-benzyl Antihyperglycemic activity in related analogs

Key Observations:

  • Sulfonamide vs. Ester/Aryl Groups: The target compound’s benzenesulfonamide side chain distinguishes it from esters (e.g., CAS 307538-76-7) or aryl groups (e.g., CAS 13036-93-6). Sulfonamides are known to enhance binding to enzymes like carbonic anhydrase .
  • Chlorophenyl vs.

Computational and Bioactivity Insights

  • Docking Studies: AutoDock4 simulations predict that the sulfonamide group in the target compound may form hydrogen bonds with residues in carbonic anhydrase or HDAC8, similar to SAHA (vorinostat), a known HDAC inhibitor .
  • Pharmacokinetics: The sulfonamide moiety likely improves aqueous solubility compared to ester derivatives (e.g., CAS 307538-76-7), which may enhance bioavailability .

Biological Activity

The compound 4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring, a chlorophenyl group, and a sulfonamide moiety. The synthesis typically involves several steps:

  • Formation of Thiazolidinone Ring : Reaction of thioamide with halogenated ketone.
  • Chlorophenyl Group Introduction : Nucleophilic substitution with chlorobenzyl halide.
  • Amidation : Reaction with an amine to introduce the sulfonamide structure.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from similar thiazolidinones have been evaluated for their anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4cMCF-73.96 ± 0.21Induces apoptosis via mitochondrial pathway
4jCaco-25.87 ± 0.37Induces apoptosis via caspase activation

In a study evaluating the inhibition of carbonic anhydrase (CA) isoforms, compounds similar to our target showed Ki values ranging from 2.6 to 598.2 nM for hCA II and from 16.1 to 321 nM for hCA IX, indicating potent inhibition of tumor-associated isoforms .

The biological activity is largely attributed to the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities . The presence of the thiazolidinone core is crucial for these interactions.

Study on Anticancer Activity

A notable study focused on the anticancer effects of thiazolidinone derivatives found that compound 4c significantly induced apoptosis in MCF-7 breast cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2 . The study highlighted the importance of structural modifications in enhancing biological activity.

Evaluation Against Metalloenzymes

Another research investigated the inhibition of metalloenzyme carbonic anhydrase by thiazolidinone derivatives. The results indicated that certain modifications could enhance inhibitory potency against specific isoforms associated with cancer .

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